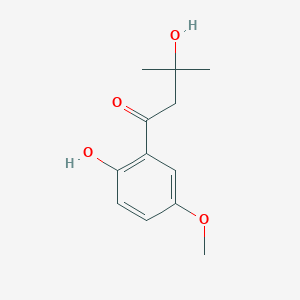![molecular formula C13H10N2O4 B14352940 2,2'-Methylenebis[5-(isocyanatomethyl)furan] CAS No. 90398-93-9](/img/structure/B14352940.png)
2,2'-Methylenebis[5-(isocyanatomethyl)furan]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[5-(isocyanatomethyl)furan] is a chemical compound characterized by the presence of two furan rings connected by a methylene bridge, each furan ring bearing an isocyanatomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] typically involves the reaction of 2,2’-Methylenebis[5-methylfuran] with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of isocyanate groups through the reaction of the methyl groups with phosgene, resulting in the desired compound .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis[5-(isocyanatomethyl)furan] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate groups under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas, carbamates, and thiocarbamates.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis[5-(isocyanatomethyl)furan] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functional materials.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways depend on the specific application, such as binding to biological molecules in medicinal chemistry or cross-linking in polymer science .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis[5-methylfuran]
- 2,2’-Methylenebis[5-isocyanato]furan
Uniqueness
2,2’-Methylenebis[5-(isocyanatomethyl)furan] is unique due to the presence of both isocyanate and furan functionalities, which provide a versatile platform for various chemical reactions and applications. Its dual reactivity makes it distinct from other similar compounds that may lack one of these functional groups .
Propiedades
| 90398-93-9 | |
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
2-(isocyanatomethyl)-5-[[5-(isocyanatomethyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C13H10N2O4/c16-8-14-6-12-3-1-10(18-12)5-11-2-4-13(19-11)7-15-9-17/h1-4H,5-7H2 |
Clave InChI |
ZKUNQCQGTATMPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)CN=C=O)CC2=CC=C(O2)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/no-structure.png)
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)



